molecular formula C13H19NO B6317141 N,N-Dimethyl-5-phenyl-pentanamide CAS No. 40286-74-6

N,N-Dimethyl-5-phenyl-pentanamide

Cat. No.: B6317141
CAS No.: 40286-74-6
M. Wt: 205.30 g/mol
InChI Key: UQDJSZWPBKPGQE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenyl-pentanamide is an organic compound characterized by a pentanamide backbone with a phenyl group at the fifth carbon and two methyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Structurally, the compound combines lipophilic (phenyl) and polar (amide) moieties, making it a candidate for applications in medicinal chemistry and material science.

Properties

IUPAC Name

N,N-dimethyl-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(2)13(15)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDJSZWPBKPGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-phenyl-pentanamide typically involves the reaction of 5-phenyl-pentanoic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-phenyl-pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5-phenyl-pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-phenyl-pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Amide N) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound N,N-Dimethyl Phenyl (C₅) 205.30 High lipophilicity
2-Butyl-N-methyl-N-phenyl-5-(phenylsulfinyl)pentanamide N-Methyl, N-Phenyl Sulfinyl (C₅) ~350 (estimated) Enhanced polarity, enzyme inhibition
N-(6-Amino-1,3-dimethyl-2,4-dioxo-pyrimidinyl)pentanamide None (primary amide) Pyrimidinyl (dioxo, amino) 254.29 Nucleic acid interaction
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylpentanamide None (primary amide) Oxadiazole, Benzyl 349.43 Protease inhibition potential

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